molecular formula C27H25N3O6S B2813419 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 451467-16-6

3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

カタログ番号 B2813419
CAS番号: 451467-16-6
分子量: 519.57
InChIキー: YVIOVTOXOQRZRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H25N3O6S and its molecular weight is 519.57. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Characterization

Research in this area focuses on the synthesis of complex quinazoline derivatives and their precursors. For example, Talupur et al. (2021) reported on the synthesis and antimicrobial evaluation of tetrazol-thiophene-2-carboxamides derivatives, highlighting the methodological advancements in synthesizing compounds with potential biological activity Talupur, Satheesh, & Chandrasekhar, 2021. Similarly, Spoorthy et al. (2021) detailed the synthesis and anti-microbial evaluation of thiazolidin-thiophene-2-carboxylates, further contributing to the understanding of synthetic pathways for these compounds Spoorthy, Kumar, Rani, & Ravindranath, 2021.

Biological Evaluation

Several studies have evaluated the biological activities of quinazoline derivatives. Deady et al. (2003) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines against various cancer cell lines, highlighting the potential therapeutic applications of these compounds Deady, Rodemann, Zhuang, Baguley, & Denny, 2003. Another study by Grigoryan (2017) focused on the synthesis of benzo[h]quinazoline derivatives, investigating their reactions with alkyl halides and hydrazine hydrate, which could lead to new compounds with potential biological activities Grigoryan, 2017.

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. The research by Talupur et al. (2021) included docking studies to assess the antimicrobial potential of synthesized compounds, providing insights into their mechanism of action at the molecular level Talupur et al., 2021.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, reduction, and cyclization reactions.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "2-nitrobenzaldehyde", "1,3-benzodioxole", "ethyl 2-bromo-3-(1,3-benzodioxol-5-ylmethyl)propanoate", "thiourea", "sodium borohydride", "sodium hydroxide", "acetic acid", "sulfuric acid", "acetic anhydride", "ammonium acetate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Condensation of 3,4-dimethoxybenzaldehyde and 2-nitrobenzaldehyde to form 2-(3,4-dimethoxyphenyl)-2-nitroethene", "Reduction of 2-(3,4-dimethoxyphenyl)-2-nitroethene using sodium borohydride to form 2-(3,4-dimethoxyphenyl)ethanamine", "Condensation of 2-(3,4-dimethoxyphenyl)ethanamine and ethyl 2-bromo-3-(1,3-benzodioxol-5-ylmethyl)propanoate to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)propanamide", "Reduction of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)propanamide using sodium borohydride to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)propan-1-amine", "Cyclization of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)propan-1-amine with thiourea and sulfuric acid to form 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide", "Acetylation of 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide using acetic anhydride and ammonium acetate to form 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide", "Purification of the final compound using ethyl acetate, methanol, and water" ] }

CAS番号

451467-16-6

製品名

3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

分子式

C27H25N3O6S

分子量

519.57

IUPAC名

3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C27H25N3O6S/c1-33-21-7-3-16(11-23(21)34-2)9-10-28-25(31)18-5-6-19-20(13-18)29-27(37)30(26(19)32)14-17-4-8-22-24(12-17)36-15-35-22/h3-8,11-13H,9-10,14-15H2,1-2H3,(H,28,31)(H,29,37)

InChIキー

YVIOVTOXOQRZRB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC5=C(C=C4)OCO5)OC

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。